Murexine chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Murexine chloride can be synthesized both naturally and synthetically. The natural product is extracted from the hypobranchial bodies of molluscs using acetone . The synthetic product is obtained through a series of chemical reactions involving the esterification of urocanic acid with choline . The procedure developed by Pasini, Vercellone, and Erspamer (1952) has been improved over time to increase the yield and purity of the synthetic product .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using the improved synthetic procedures. The process includes the esterification of urocanic acid with choline under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Murexine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: this compound can be reduced to its corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced alcohol forms of the compound.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Murexine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Mechanism of Action
Murexine chloride exerts its effects primarily through its action on nicotinic acetylcholine receptors. It acts as a neuromuscular blocking agent by binding to these receptors and inhibiting the transmission of nerve impulses to muscles . This results in muscle relaxation and paralysis, which is useful in various medical applications .
Comparison with Similar Compounds
Murexine chloride is unique in its structure and pharmacological properties. Similar compounds include:
Suxamethonium: A depolarizing neuromuscular blocker with similar but less potent effects compared to this compound.
Dihydromurexine: A derivative of murexine with slightly different pharmacological properties.
Senecioylcholine: Another choline ester with neuromuscular blocking activity.
This compound stands out due to its strong nicotinic action and its natural occurrence in molluscs, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
6209-43-4 |
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Molecular Formula |
C11H18ClN3O2 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;/h4-5,8-9H,6-7H2,1-3H3;1H |
InChI Key |
OQOXQLPPFSCVCG-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.[Cl-] |
Origin of Product |
United States |
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